molecular formula C13H10ClNO2 B6322366 1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95% CAS No. 1545051-57-7

1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95%

Cat. No. B6322366
CAS RN: 1545051-57-7
M. Wt: 247.67 g/mol
InChI Key: CLCZPKFOAQTFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95% (1-CPPE), is a compound used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in water and has a melting point of approximately 212°C. 1-CPPE is a versatile compound that can be used in a wide range of laboratory experiments, including biochemical and physiological studies.

Scientific Research Applications

1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95% has a variety of scientific research applications. It is used in biochemical and physiological studies, as well as in the synthesis of other compounds. It is also used in the study of enzyme-catalyzed reactions and in the study of the pharmacodynamics of drugs.

Mechanism of Action

1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95% acts as an inhibitor of certain enzymes, including cytochrome P450 enzymes. It also has anti-inflammatory and immunomodulatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the release of histamine from mast cells.
Biochemical and Physiological Effects
1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, to inhibit the release of histamine from mast cells, and to decrease the activity of certain cytochrome P450 enzymes. It has also been shown to have anti-inflammatory and immunomodulatory properties.

Advantages and Limitations for Lab Experiments

1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95% has a number of advantages for use in laboratory experiments. It is a versatile compound that can be used in a wide range of studies, including biochemical and physiological studies. It is also relatively easy to synthesize and is relatively inexpensive. However, it is important to note that 1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95% can be toxic if not used properly, and it should be handled with care.

Future Directions

There are a number of potential future directions for research involving 1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95%. These include further study of its biochemical and physiological effects, as well as its potential uses in the synthesis of other compounds. Additionally, further research could be conducted into its potential therapeutic applications, such as its ability to reduce inflammation and modulate the immune system. Finally, further research could be conducted into the mechanisms by which 1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95% interacts with cytochrome P450 enzymes and other targets.

Synthesis Methods

1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, 95% is synthesized by reacting 3-chloro-phenoxy-pyridine with ethanone in the presence of a base, usually sodium hydroxide. The reaction is carried out at a temperature of approximately 80°C for approximately one hour. The product is then purified by column chromatography and recrystallized from a mixture of methanol and water.

properties

IUPAC Name

1-[6-(3-chlorophenoxy)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-9(16)10-5-6-13(15-8-10)17-12-4-2-3-11(14)7-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCZPKFOAQTFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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